molecular formula C20H12O5 B1194783 Hypoxylone CAS No. 89701-95-1

Hypoxylone

Cat. No. B1194783
CAS RN: 89701-95-1
M. Wt: 332.3 g/mol
InChI Key: DWPXLJQPGHLLCH-UHFFFAOYSA-N
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Description

Hypoxylone is a hydroxy-1,4-naphthoquinone.

Scientific Research Applications

Novel Azaphilone Compounds

Hypomiltin, a novel azaphilone from Hypoxylon hypomiltum, has been discovered and chemically characterized. Its presence in several Hypoxylon species points to a diverse array of secondary metabolites in these fungi, with potential applications in biochemical research and pharmaceutical development (Hellwig et al., 2005).

Cytotoxicity Studies

Research on Hypoxylon rubiginosum FS521, a sea-derived fungal strain, led to the isolation of new compounds with notable in vitro cytotoxic activities against various tumor cell lines. These findings could guide the development of new anticancer agents (Zhang et al., 2020).

Photochemical Properties

Studies on the photochemistry of hypocrellin B (HB), a peryloquinone derivative related to Hypoxylon, have revealed mechanisms of action that could be harnessed for phototherapy in medicine, particularly in skin disease treatments (Zhiyi et al., 1993).

Bioactive Compound Discovery

Investigations into Hypoxylon sp. have led to the discovery of new compounds with cytotoxicity against cancer cells. These findings expand the potential applications of Hypoxylon-derived compounds in pharmacology (Shi et al., 2016).

properties

CAS RN

89701-95-1

Product Name

Hypoxylone

Molecular Formula

C20H12O5

Molecular Weight

332.3 g/mol

IUPAC Name

2-(4,5-dihydroxynaphthalen-1-yl)-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C20H12O5/c21-14-5-1-3-11-10(7-8-16(23)18(11)14)13-9-17(24)19-12(20(13)25)4-2-6-15(19)22/h1-9,21-23H

InChI Key

DWPXLJQPGHLLCH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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